molecular formula C9H16O B042220 4-Isopropylcyclohexanone CAS No. 5432-85-9

4-Isopropylcyclohexanone

Cat. No.: B042220
CAS No.: 5432-85-9
M. Wt: 140.22 g/mol
InChI Key: FPKISACHVIIMRA-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanone is an organic compound with the molecular formula C₉H₁₆O. It is a colorless liquid that exhibits a pleasant odor and has a boiling point of approximately 128°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropylcyclohexanone can be synthesized through various methods. One common method involves the hydrogenation of 4-isopropylphenol in the presence of a suitable catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 4-isopropylphenol. The process involves the use of a metal catalyst, such as palladium or platinum, and is carried out in a high-pressure reactor. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

4-Isopropylcyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it contains a carbonyl group (C=O) that can participate in nucleophilic addition reactions. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various applications .

Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKISACHVIIMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063878
Record name Cyclohexanone, 4-(1-methylethyl)-
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Molecular Weight

140.22 g/mol
Source PubChem
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CAS No.

5432-85-9
Record name 4-Isopropylcyclohexanone
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Record name Cyclohexanone, 4-(1-methylethyl)-
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Record name 4-Isopropylcyclohexanone
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Record name Cyclohexanone, 4-(1-methylethyl)-
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Record name Cyclohexanone, 4-(1-methylethyl)-
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Record name 4-isopropylcyclohexan-1-one
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Record name 4-Isopropylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the stereochemical outcomes of biotransformation reactions involving 4-isopropylcyclohexanone?

A1: Research has shown that various species of anthracnose fungi can reduce this compound to its corresponding cis- and trans-alcohols. Interestingly, these fungi exhibit a strong preference for the formation of the trans-isomer. For instance, Colletotrichum lagenarium yielded a 1:11 ratio of cis- to trans-4-isopropylcyclohexanol after a 7-day incubation period. [] This highlights the potential of these fungi as biocatalysts for stereoselective synthesis.

Q2: How does the structure of this compound relate to its acaricidal activity?

A2: Studies investigating the acaricidal properties of this compound and related compounds revealed a structure-activity relationship. Specifically, the presence of an isopropyl group at the 4-position of the cyclohexanone ring was linked to enhanced acaricidal potency. This was demonstrated by comparing the activity of this compound with compounds like 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone, which exhibited lower efficacy. [] Further modifications, such as the introduction of an additional methyl group in 2-isopropyl-5-methylcyclohexanone, further augmented the acaricidal activity. []

Q3: Can this compound be utilized as a starting material for the synthesis of more complex natural products?

A3: Yes, this compound serves as a valuable starting point for synthesizing complex natural products. A notable example is its use in the total synthesis of (-)-erythrodiene. [] This synthesis leverages the stereochemistry of this compound and involves key steps such as asymmetric methoxycarbonylation and a diastereoselective radical cascade reaction. This demonstrates the versatility of this compound in organic synthesis.

Q4: What factors influence the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol?

A4: The hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol can be influenced by several factors, including the choice of solvent and catalyst. Research has shown that using supercritical carbon dioxide (scCO2) as a solvent, as opposed to 2-propanol, resulted in higher yields of cis-4-isopropylcyclohexanol and suppressed the formation of the byproduct isopropylcyclohexane. [] Additionally, modifying the activated carbon-supported rhodium catalysts with hydrochloric or phosphoric acid further enhanced the yield of the desired cis-isomer in both solvents. [] Kinetic analysis provided insights into the reaction mechanism and highlighted the impact of these factors on reaction rates and selectivity.

Q5: How can this compound be used in the formation of spirocyclic compounds?

A5: this compound can serve as a precursor for synthesizing spirocyclic compounds through a process involving 1,5-hydrogen transfer. This strategy was successfully employed in the synthesis of (-)-erythrodiene. [] The reaction sequence involves the addition of a phenylthiyl radical to a terminal alkyne, followed by a highly diastereoselective 1,5-hydrogen transfer and a 5-exo-cyclization, ultimately leading to the formation of the desired spirocyclic structure. This method underscores the synthetic utility of this compound in constructing complex molecular architectures.

Q6: How does the use of this compound contribute to stereoselective synthesis in natural product chemistry?

A6: The inherent chirality of this compound makes it a valuable building block in stereoselective synthesis, particularly for accessing cis-configured natural products. For example, researchers successfully synthesized cis-p-menthane-1,7-diol (cis-IV), cis-p-menth-8-ene-1,7-diol (cis-I), and cis-p-menthane-1,7,8-triol (cis-II) starting from this compound. [] A crucial step involved the highly cis-selective (> 96%) addition of hydrogen cyanide (HCN) to the ketone, catalyzed by (R)-hydroxynitrile lyase (MeHNL). [] This approach highlights the utility of this compound in controlling stereochemistry during the synthesis of complex molecules.

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